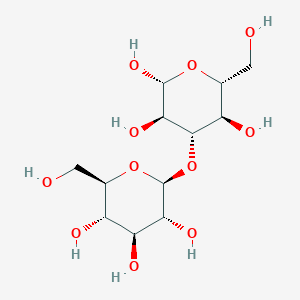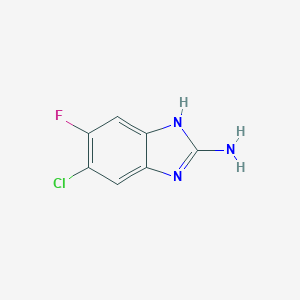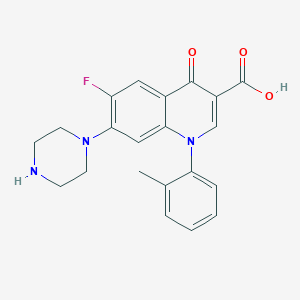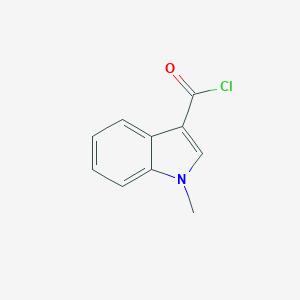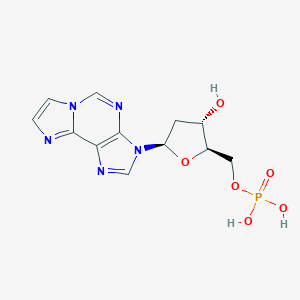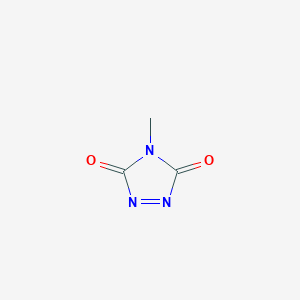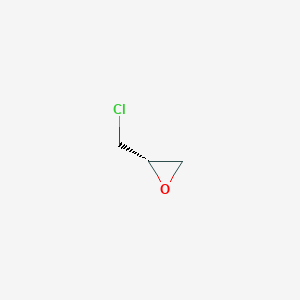
Ciclobutanona
Descripción general
Descripción
Molecular Structure Analysis
Cyclobutane is characterized by its unique molecular structure, which includes bond distances and angles that deviate from those found in less strained ring systems. The molecule has been found to have C–C bond distances of 1.568±0.02Å and C–H bond distances of 1.098±0.04Å. The HCH bond angles are approximately 114±8°. The ring itself is nonplanar with a dihedral angle of about 20°, but it may exhibit equilibrium symmetry that is either puckered (D_(2d)) or planar (D_(4h)) with significant out-of-plane bending. This structural strain and the associated potential energy, which may arise from the repulsion of nonbonded carbon atoms, contribute to the high strain energy of cyclobutane, leading to longer C–C bond distances .
Synthesis Analysis
Cyclobutane derivatives can be synthesized through various methods, including solid-state photochemical [2 + 2] cycloaddition reactions. The stereoselectivity of such reactions can be controlled by the anions present in the salts of the starting materials, leading to the formation of cyclobutane derivatives with pyridyl and carboxylic acid functionalities in quantitative yields . Additionally, 2-methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes. These compounds can then undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, showcasing the versatility of cyclobutanone derivatives as building blocks in synthesis .
Chemical Reactions Analysis
Cyclobutanone and its derivatives participate in a variety of chemical reactions. For instance, cyclobutenone has been used as a highly reactive dienophile in Diels-Alder cycloadditions, leading to diverse cycloadducts. These cycloadducts can undergo regioselective ring expansions to produce compounds like cyclopentanones, lactones, and lactams . Cyclobutanones can also react with alkynes in the presence of nickel(0) catalysts to produce cyclohexenones through a formal alkyne insertion process . Moreover, cyclobutanones have been utilized in multicomponent reactions, such as Ugi and Passerini reactions, which are enhanced when conducted in water .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanone are influenced by its electronic structure. The electronic spectrum of cyclobutanone reveals nine electronic transitions, including an ns Rydberg series and transitions such as π←n and π←π. The ionization potential of cyclobutanone has been determined to be 75 444 cm⁻¹ (9.354 eV), and the excitation of the carbonyl stretch mode in certain transitions has been demonstrated . These properties are essential for understanding the reactivity and potential applications of cyclobutanone in various chemical contexts.
Relevant Case Studies
Recent advances in the synthesis of cyclobutane-containing natural products have highlighted the importance of catalytic approaches for assembling cyclobutane motifs. These approaches include late-stage functionalization of four-membered rings and novel strategies for the stereocontrolled assembly of cyclobutanes or cyclobutenes. Such methodologies are crucial for the total synthesis of complex natural products that feature cyclobutane as a core structural element .
Aplicaciones Científicas De Investigación
Síntesis química de productos naturales que contienen ciclobutano
Los ciclobutanos están ampliamente distribuidos en los productos naturales, con intrincados marcos estructurales y diversas actividades farmacéuticas. La cicloadición [2 + 2] es el método principal para sintetizar ciclobutanos. En la última década, los investigadores han aplicado este mecanismo de reacción para crear productos naturales que contienen ciclobutano . Estos compuestos exhiben propiedades antibacterianas, antivirales e inmunosupresoras. Notablemente, los motivos de ciclobutano sirven como bloques de construcción cruciales en la química medicinal, mejorando la eficacia clínica y mejorando las propiedades ADMET en los productos farmacéuticos .
Química medicinal: Ciclobutanonas como inhibidores de la serina proteasa
Las ciclobutanonas han demostrado utilidad como inhibidores covalentes pero reversibles de la serina proteasa. Su carbonilo cetónico electrófilo y el alivio de la tensión angular al rehibridarse a sp3 los convierten en inhibidores efectivos. Estos compuestos se dirigen a los residuos de serina nucleofílicos en los sitios activos de las serina proteasas .
Aplicaciones sintéticas: Síntesis de ácido aminociclobutanocarboxílico
La ciclobutanona sirve como material de partida para la síntesis eficiente de ácido aminociclobutanocarboxílico a través de la intermediación de sulfoniloxiranos .
Catálisis cooperativa de complejos de oro y organocatalizador quiral
Los avances recientes involucran la catálisis cooperativa de complejos de oro y organocatalizador quiral para la funcionalización asimétrica de alquinos utilizando derivados de this compound .
Apertura de anillo de oximas de this compound para cetonas α,β-insaturadas
Los investigadores han reportado un acoplamiento carbonílico auto-promovido por vinilboron novedoso y eficiente con oxima de this compound para desarrollar cetonas α,β-insaturadas con una amplia tolerancia al grupo funcional .
Safety and Hazards
Direcciones Futuras
Cyclobutanone has a variety of applications, particularly in the field of synthetic organic chemistry. It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . Recent advances in the total synthesis of cyclobutane-containing natural products have been reported .
Mecanismo De Acción
Target of Action
Cyclobutanone is an organic compound with the molecular formula (CH2)3CO . It is a four-membered cyclic ketone, also known as a cycloalkanone In photochemical reactions, the primary target of cyclobutanone is the molecular system it is introduced to .
Mode of Action
Cyclobutanone interacts with its targets through photochemical reactions . When excited at 200 nm by a laser pulse, cyclobutanone in its second excited electronic state (S2) can follow two pathways for its nonradiative decay :
- A ring-opening in S2 and a subsequent rapid decay to the ground electronic state, where the photoproducts are formed .
- A transfer through a closed-ring conical intersection to S1, where cyclobutanone ring opens and then funnels to the ground state .
Biochemical Pathways
The main photoproducts after 2 ps of dynamics are CO + cyclopropane (50%), CO + propene (10%), and ethene and ketene (34%) . These products are formed through the nonradiative decay pathways mentioned above .
Pharmacokinetics
It’s known that cyclobutanone is a colorless volatile liquid at room temperature , which suggests it could be absorbed and distributed quickly in an organism. More research is needed to fully understand the pharmacokinetics of cyclobutanone.
Result of Action
The molecular and cellular effects of cyclobutanone’s action are primarily observed in its photochemical reactions. The photoexcited cyclobutanone undergoes nonradiative decay, leading to the formation of various photoproducts . These photoproducts can have various effects depending on the molecular system cyclobutanone is introduced to.
Action Environment
The action, efficacy, and stability of cyclobutanone can be influenced by various environmental factors. For instance, the photochemical reactions of cyclobutanone are triggered by a laser pulse at 200 nm . Therefore, the presence and intensity of light can significantly influence cyclobutanone’s action. Additionally, the temperature and pressure conditions can affect the volatility and stability of cyclobutanone .
Análisis Bioquímico
Biochemical Properties
Cyclobutanone plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the inherent ring strain of Cyclobutanone .
Molecular Mechanism
At the molecular level, Cyclobutanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutanone have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclobutanone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Cyclobutanone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Cyclobutanone is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Cyclobutanone and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
cyclobutanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSVMDWKBRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061592 | |
| Record name | Cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Cyclobutanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.0 [mmHg] | |
| Record name | Cyclobutanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1191-95-3 | |
| Record name | Cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOBUTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PF2SH405U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclobutanone?
A1: Cyclobutanone has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []
Q2: What are some key spectroscopic features of cyclobutanone?
A2: The far-infrared spectrum of cyclobutanone reveals a series of sharp Q branches, suggesting a planar four-membered ring. [, ] NMR studies, particularly 1H and 13C NMR, are valuable for determining the structure and conformation of cyclobutanone derivatives. [, ]
Q3: Are cyclobutanones stable under ambient conditions?
A3: While cyclobutanones are generally stable, their reactivity can vary depending on the substituents present. For instance, 2,2-diphenylcyclobutanones exhibit greater stability compared to N-tosyl-azetidin-2-ones, which are prone to isomerization and rearrangement. []
Q4: How can cyclobutanones be synthesized using catalytic methods?
A4: Cyclobutanones can be efficiently synthesized via [2+2] cycloaddition reactions of ketenes with olefins. This reaction is often catalyzed by Lewis acids like boron trifluoride etherate. [, , , ]
Q5: Can cyclobutanones themselves act as intermediates in catalytic reactions?
A5: Yes, cyclobutanones bearing alkoxy substituents at the 3-position can function as 1,4-zwitterionic intermediates. These intermediates react with various unsaturated compounds, including allenylsilanes, to generate valuable six-membered or bridged ring systems. []
Q6: How does the choice of catalyst influence the outcome of reactions involving cyclobutanones?
A6: Different catalysts can lead to distinct products in reactions with cyclobutanones. For example, in the rhodium(I)-catalyzed decarbonylation of cyclobutanones, the choice of ligands significantly impacts the reaction rate and selectivity, yielding either cyclopropanes or alkenes. []
Q7: How is ring-opening of cyclobutanones achieved catalytically?
A7: Transition metal catalysts, particularly palladium and nickel complexes, have shown efficacy in promoting ring-opening reactions of cyclobutanones. These reactions offer valuable routes to diverse molecular scaffolds, often in an enantioselective manner. [, ]
Q8: Have computational methods been employed to study cyclobutanone reactions?
A8: Yes, computational chemistry has been instrumental in elucidating the mechanisms of cyclobutanone reactions. For instance, DFT calculations have provided insights into the mechanism of chiral phosphoric acid-catalyzed Baeyer-Villiger reactions of cyclobutanones. []
Q9: Can computational studies predict the outcome of cyclobutanone photochemistry?
A9: Yes, recent studies have combined trajectory surface hopping with high-level electronic structure calculations (XMS-CASPT2) to predict the photodynamics of cyclobutanone upon excitation at 200 nm. These simulations offer valuable insights into the photoproduct distribution and excited-state dynamics. []
Q10: How does the substitution pattern of cyclobutanones influence their reactivity?
A10: Substituents on the cyclobutanone ring play a crucial role in dictating reactivity. For instance, bulky substituents at the 3-position of 2,2-dichlorocyclobutanones facilitate cine-rearrangement reactions. [] In [4+2] cycloaddition reactions, the regioselectivity of ring-opening is influenced by the substitution pattern on the cyclobutanone ring. []
Q11: Are there cyclobutanone derivatives with potential biological activity?
A11: Yes, cyclobutanone analogues of β-lactam antibiotics, like penicillin, have been synthesized and investigated for their potential as enzyme inhibitors. These analogues have shown inhibitory activity against β-lactamases and other serine proteases. [, ]
Q12: How can the stability of cyclobutanone derivatives be enhanced?
A12: The stability of cyclobutanone derivatives can be improved by converting them into more stable functionalities. For example, the reactive carbonyl group in bicyclic α-chlorocyclobutanones can be reduced to the corresponding cyclobutanol, allowing for further functionalization without undesirable side reactions. []
Q13: How are cyclobutanones detected and quantified in complex matrices?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive technique widely employed for the detection and quantification of cyclobutanones, especially 2-alkylcyclobutanones, in irradiated food samples. [, , , ]
Q14: Are there alternative methods for extracting cyclobutanones from food samples?
A14: Yes, supercritical fluid extraction (SFE) using carbon dioxide has emerged as a rapid and efficient alternative to conventional extraction methods for isolating cyclobutanones from irradiated food products. [, ]
Q15: What resources are available for researchers interested in cyclobutanone chemistry?
A15: Access to specialized equipment, such as NMR spectrometers, GC/MS systems, and computational chemistry software, is essential for researchers working with cyclobutanones. Collaborations with synthetic chemists, analytical chemists, and computational chemists can significantly enhance research progress.
Q16: What are some significant milestones in the development of cyclobutanone chemistry?
A16: The discovery and development of [2+2] cycloaddition reactions involving ketenes and olefins represented a landmark achievement in cyclobutanone synthesis. The utilization of dichlorocyclobutanones as versatile intermediates in natural product synthesis, pioneered by researchers like Professor Marc Snapper, has significantly advanced the field. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



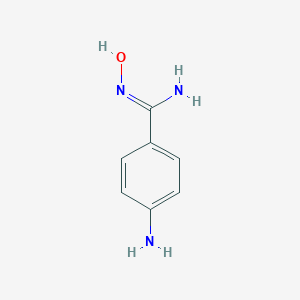
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)




